Bis(2,4-dichlorophenyl) oxalate

Vue d'ensemble

Description

Bis(2,4-dichlorophenyl

Activité Biologique

Introduction

Bis(2,4-dichlorophenyl) oxalate (BDCO) is a chemical compound that has garnered attention due to its various biological activities. This article reviews the biological properties of BDCO, focusing on its mechanisms of action, effects on different biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

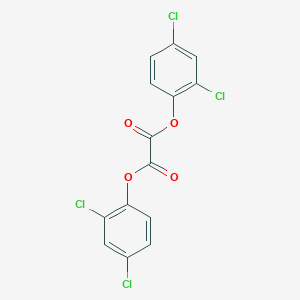

BDCO is an oxalate ester derived from 2,4-dichlorophenol. Its structure can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of chlorinated phenyl groups, which influences its biological interactions and solubility in various solvents.

Antimicrobial Activity

BDCO has demonstrated antimicrobial properties against a variety of pathogens. Studies indicate that the compound exhibits significant inhibitory effects on both bacterial and fungal strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways.

- Case Study : A study evaluated the antimicrobial efficacy of BDCO against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating potent activity against these pathogens .

Antioxidant Properties

Research has shown that BDCO possesses antioxidant capabilities, potentially through the scavenging of free radicals. This property may be beneficial in mitigating oxidative stress-related diseases.

- Experimental Findings : In vitro assays revealed that BDCO can reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its role as a protective agent against oxidative damage .

Cytotoxicity

The cytotoxic effects of BDCO have been assessed in various cancer cell lines. The compound appears to induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy.

- Quantitative Analysis : In a study involving human breast cancer cells (MCF-7), BDCO exhibited an IC50 value of 25 µM, indicating effective cytotoxicity .

Toxicological Profile

Despite its beneficial properties, BDCO's toxicity profile must be carefully considered. Studies indicate that at higher concentrations, BDCO can exhibit cytotoxic effects not only on cancer cells but also on normal cells.

- Toxicity Assessment : In animal models, administration of BDCO resulted in dose-dependent hepatotoxicity, emphasizing the need for dosage regulation in therapeutic applications .

Medicinal Applications

The potential therapeutic applications of BDCO are promising due to its antimicrobial and anticancer activities. Further research is needed to elucidate its mechanisms fully and optimize its use in clinical settings.

Agricultural Uses

BDCO's antifungal properties suggest potential use as a pesticide or fungicide in agricultural practices. Its effectiveness against plant pathogens could help improve crop yields while minimizing chemical residues.

Data Summary Table

Applications De Recherche Scientifique

Chemiluminescence

BDPO is widely recognized for its role as a chemiluminescent reagent. It is used in various analytical methods to detect and quantify substances based on light emission. The following table summarizes key studies and findings related to its chemiluminescent applications:

Analytical Chemistry

In analytical chemistry, BDPO has been employed for the detection of various analytes through chemiluminescence. Its ability to produce light upon reaction makes it suitable for sensitive detection methods.

- Detection Techniques : BDPO is utilized in flow injection analysis and high-performance liquid chromatography (HPLC), where it enhances the sensitivity of detection methods.

- Case Study : A study highlighted the use of BDPO in detecting benzo(a)pyrene, a polycyclic aromatic hydrocarbon, showcasing its effectiveness in environmental monitoring .

Biochemical Applications

BDPO has potential applications in biochemistry, particularly in the detection of biomolecules. Its properties allow for the development of assays that can measure low concentrations of biological substances.

Propriétés

IUPAC Name |

bis(2,4-dichlorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(9(17)5-7)21-13(19)14(20)22-12-4-2-8(16)6-10(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANGUYEXJUJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)C(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284893 | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-08-6 | |

| Record name | NSC39611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.